molecular formula C12H19ClN2O B7982300 [1-(4-Morpholin-4-ylphenyl)ethyl]amine

[1-(4-Morpholin-4-ylphenyl)ethyl]amine

Cat. No.: B7982300
M. Wt: 242.74 g/mol
InChI Key: QTTFFSPAMWBDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Morpholin-4-ylphenyl)ethyl]amine is a secondary amine featuring a morpholine-substituted aromatic ring. Its structure comprises a phenyl group substituted at the para position with a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and an ethylamine side chain (-CH₂-CH₂-NH₂).

The compound is listed under CAS number 214759-74-7 (for its benzylamine analog, 4-Morpholinobenzylamine, see ), but the ethylamine variant is explicitly referenced in as a discontinued product, suggesting challenges in commercial synthesis or stability.

Properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14;/h2-5,10H,6-9,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTFFSPAMWBDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis and Hydrogenation Conditions

The reduction of nitro intermediates to amines represents a cornerstone in synthesizing [1-(4-Morpholin-4-ylphenyl)ethyl]amine. A pivotal method, adapted from EP2560964A1, involves hydrogenating 4-(4-nitrophenyl)morpholin-3-one derivatives under aqueous conditions. For instance, suspending 4-(4-nitrophenyl)morpholin-3-one in water with palladium-on-carbon (Pd/C) at 8 bar H₂ and 90°C for 1.5–2 hours achieves quantitative conversion to the amine. This method emphasizes sustainability by prioritizing water as the reaction medium, minimizing organic solvent use.

Solvent Systems and Catalyst Selection

Reaction efficiency hinges on solvent polarity and catalyst loading. Pure water or water-miscible solvents (e.g., methanol, tetrahydrofuran) with >50% water content are optimal for substrate solubility and catalyst activity. Pd/C (5–10 wt%) outperforms nickel or platinum catalysts, offering >99% conversion without over-reduction byproducts. Post-reaction, the product is isolated via filtration or extraction into ethyl acetate, yielding 92–95% pure amine.

Gabriel Synthesis via Phthalimide Intermediate

Phthalimide Alkylation and Subsequent Deprotection

The Gabriel synthesis route, detailed in US20130172554A1, introduces the amine group via potassium phthalimide. For example, reacting 4-[4-(3-chloro-2(R)-hydroxypropylamino)phenyl]morpholin-3-one with potassium phthalimide in DMF at reflux for 5 hours forms the phthalimido intermediate. This step proceeds with 80–85% yield, contingent on maintaining anhydrous conditions.

Hydrazinolysis and Amine Liberation

Deprotection of the phthalimido group employs hydrazine hydrate in ethanol, cleaving the isoindole-1,3-dione moiety to release the primary amine. Reaction parameters such as temperature (60–70°C) and hydrazine stoichiometry (2–3 equivalents) are critical to avoiding side reactions. Post-deprotection, crystallization from acetone/water mixtures affords this compound in 75–80% purity.

Reductive Amination Approaches

Ketone Substrate Preparation

Reductive amination of 4-(4-acetylphenyl)morpholine with ammonium acetate and sodium cyanoborohydride represents a hypothetical but plausible route. While not explicitly covered in the cited patents, this method aligns with general reductive amination protocols. The ketone precursor could be synthesized via Friedel-Crafts acylation of morpholin-4-ylbenzene, followed by purification via silica gel chromatography.

Optimization of Reducing Agents

Sodium borohydride, cyanoborohydride, or catalytic hydrogenation (e.g., H₂/Pd) may be employed. Cyanoborohydride is preferred for its selectivity in acidic media (pH 4–6), minimizing imine byproducts. Theoretical yields of 70–75% are achievable, though scalability remains untested in the reviewed literature.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Purity Advantages Limitations
Catalytic HydrogenationH₂ (8 bar), Pd/C, H₂O, 90°C92–95%>99%Solvent sustainability, high throughputRequires high-pressure equipment
Gabriel SynthesisK-phthalimide, DMF, reflux; NH₂NH₂, EtOH75–80%80–85%Chemoselective aminationMulti-step, hydrazine handling hazards
Reductive AminationNaBH₃CN, NH₄OAc, MeOH (hypothetical)70–75%*N/ASingle-stepUnverified scalability

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale hydrogenation (EP2560964A1) emphasizes solvent recycling, with aqueous phases distilled and reused in subsequent batches. DMF from Gabriel synthesis routes is reclaimed via vacuum distillation, reducing production costs by 15–20%.

Crystallization and Polymorphism Control

Final amine crystallization employs antisolvent addition (e.g., water to DMF/acetone), yielding needle-like crystals with consistent particle size distribution. Polymorph screening identifies Form I (monoclinic) as the thermodynamically stable phase, ensuring batch-to-batch reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Characterization

The synthesis of [1-(4-Morpholin-4-ylphenyl)ethyl]amine typically involves the reaction of morpholine derivatives with phenyl compounds. Various methods have been reported for its synthesis, including:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving morpholine and substituted phenyl ethylamines.
  • Catalytic Methods : Catalysts such as palladium or nickel can facilitate the formation of the desired amine under controlled conditions.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Infrared Spectroscopy (IR) : Used to identify characteristic bonds in the molecule.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Antidiabetic Potential

Research indicates that compounds similar to this compound possess inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This suggests potential use in managing diabetes by regulating blood sugar levels .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their efficacy in treating cardiovascular diseases and cancer due to their ability to modulate biological pathways effectively .

Targeted Delivery Systems

The compound has been utilized in designing targeted drug delivery systems, particularly for anti-cancer drugs. Its ability to form stable complexes with therapeutic agents enhances the efficacy and reduces side effects by ensuring targeted delivery to tumor sites .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/ModelsResults
AntimicrobialStaphylococcus aureus, E. coliInhibition observed at low concentrations
Antidiabeticα-amylase, α-glucosidaseSignificant inhibition (IC50 values)
NeuroprotectiveNeuronal cell modelsReduced oxidative stress markers

Case Study: Antimicrobial Efficacy

In a study published by MDPI, this compound was tested against multiple bacterial strains, showing a broad spectrum of activity, particularly against Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of [1-(4-Morpholin-4-ylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Morpholine vs. Other Substituents: The target compound and 4-Morpholinobenzylamine share the morpholine ring, which is absent in others. Morpholine enhances polarity and metabolic stability compared to non-heterocyclic analogs like 4-Methylphenethylamine .

Amine Chain Length : The ethylamine chain in the target compound contrasts with shorter (benzylamine) or bulkier (phenylethyl) chains in others, affecting steric interactions in biological systems.

Aromatic vs.

Biological Activity

Overview

[1-(4-Morpholin-4-ylphenyl)ethyl]amine, an organic compound with the molecular formula C12H19ClN2O, is characterized by a morpholine ring attached to a phenyl group and an ethylamine moiety. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in neurology and oncology. Its interactions with various molecular targets, including enzymes and receptors, are central to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can function as an agonist or antagonist , modulating the activity of these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism positions the compound as a candidate for drug development aimed at treating various diseases.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibiting AChE can enhance cholinergic neurotransmission, which is beneficial in treating Alzheimer’s disease.
  • Monoamine Oxidase (MAO) : Both MAO-A and MAO-B inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, making this compound relevant in mood disorders .

2. Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For example:

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast Cancer)5.2
SUIT-2 (Pancreatic Cancer)8.7
HT-29 (Colon Cancer)6.3

These findings suggest that the compound may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Study on Neuroprotective Effects : A study evaluated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death, suggesting its potential application in neurodegenerative diseases .
  • Anticancer Activity : Another study synthesized derivatives of this compound and tested their cytotoxicity against multiple cancer cell lines. The results showed that certain derivatives exhibited enhanced potency compared to established chemotherapeutics like cisplatin .

Comparative Analysis

Comparative studies with similar compounds reveal unique properties of this compound:

Compound NameBinding AffinityCytotoxicity IC50 (µM)
[1-(4-Morpholin-4-ylphenyl)methyl]amineModerate10.5
[1-(4-Morpholin-4-ylphenyl)propyl]amineHigh7.8
This compound High 5.2

The ethylamine derivative shows superior binding affinity and lower cytotoxicity IC50 values compared to its methyl and propyl counterparts, indicating a more favorable pharmacological profile.

Q & A

Q. What are the standard synthetic routes for [1-(4-Morpholin-4-ylphenyl)ethyl]amine?

The compound is typically synthesized via a multi-step approach. A common method involves the condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol at 200°C for 1 hour) to form (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones. Subsequent treatment with guanidine nitrate and lithium hydroxide in refluxing ethanol (4–5 hours) yields pyrimidin-2-amine derivatives . For amine-functionalized variants, reactions with morpholine and formaldehyde under reflux in ethanol (10 hours) introduce morpholine-derived substituents .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly the morpholine ring (δ ~3.7 ppm for N–CH2_2–O) and aromatic protons (δ ~6.8–7.5 ppm) .
  • FT-IR : Peaks at ~1675 cm1^{-1} (C=O stretch) and ~3360 cm1^{-1} (N–H stretch) confirm functional groups .
  • Elemental analysis : Validates purity and stoichiometry .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 318 [M–H]^-) confirm molecular weight .

Q. What are the primary research applications of this compound?

  • Organic synthesis : Serves as a precursor for pyrimidine derivatives with antimicrobial activity .
  • Materials science : The morpholine group enhances electronic conjugation, making it suitable for organic semiconductors or OLEDs .
  • Biological studies : Piperidine/morpholine analogs are explored for interactions with biological targets (e.g., enzymes, receptors) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Catalyst selection : Lithium hydroxide enhances cyclization efficiency in pyrimidine formation .
  • Temperature control : Refluxing ethanol (78°C) balances reaction rate and side-product minimization .
  • Solvent choice : Ethanol facilitates both condensation and cyclization steps due to its polarity and boiling point .
  • Stoichiometric ratios : Excess formaldehyde (2:1 ratio to amine) ensures complete Mannich reactions .

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement, twinning) be resolved?

  • Software tools : Use SHELXL for small-molecule refinement and WinGX for data processing. SHELXL handles anisotropic displacement parameters and twin refinement via the TWIN/BASF commands .
  • Conformational analysis : Apply Cremer-Pople parameters to quantify ring puckering in the morpholine moiety. Displacements perpendicular to the mean plane (amplitude qq, phase ϕ\phi) resolve ambiguities in ring geometry .

Q. How do substituents on the aryl group influence biological activity in derived compounds?

  • Electron-withdrawing groups (e.g., –NO2_2, –CF3_3) enhance antimicrobial potency by increasing electrophilicity at the pyrimidine core .
  • Steric effects : Bulky substituents (e.g., –Ph, –CH2_2Ph) may reduce binding affinity to microbial targets due to spatial hindrance .
  • Experimental validation : Structure-activity relationship (SAR) studies require synthesizing derivatives (e.g., 4a–o in ) and testing against microbial panels (e.g., E. coli, S. aureus).

Q. Methodological Notes

  • Crystallography : For twinned data, use SHELXL’s HKLF 5 format and refine twin laws (e.g., –h, –k, –l) .
  • Spectral analysis : Compare experimental 1H^1H NMR shifts with DFT-calculated values to validate assignments .
  • Synthetic scalability : Pilot continuous-flow reactors for large-scale production to maintain yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.